Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester
Description
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester (CAS: 73092-79-2) is a substituted benzoic acid ester characterized by a chlorine atom at the para position of the benzene ring and a 4-hydroxyphenyl ester group (Fig. 1). It is synthesized via esterification and chlorination pathways, as outlined in pharmaceutical synthesis protocols .
Properties
Molecular Formula |
C13H9ClO3 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,15H |
InChI Key |
QODPSUCGKVLBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Benzoic Acid Esters
Esters of benzoic acid derivatives, including those substituted with halogens and hydroxy groups, are commonly synthesized via acylation reactions involving the corresponding acid chlorides and phenolic compounds. The key steps typically involve:
- Preparation of the acid chloride from the benzoic acid derivative.
- Esterification through reaction of the acid chloride with the phenol under controlled conditions.
These steps are often catalyzed or facilitated by reagents such as thionyl chloride (SOCl₂) for acid chloride formation and bases or acid scavengers during esterification to neutralize released hydrogen chloride.
Preparation of 4-Chloromethyl Benzoic Acid Chlorides as Precursors
A critical intermediate in synthesizing benzoic acid, 4-chloro-, 4-hydroxyphenyl ester is 4-chloromethyl benzoic acid chloride. According to a Chinese patent (CN108358776A), the preparation involves:
Chlorination : 4-xylyl alcohol is chlorinated using chlorine gas in the presence of dibenzoyl peroxide as a catalyst and triethanolamine as an inhibitor to prevent undesired phenyl ring chlorination. The reaction is conducted at 60–75 °C with careful control of chlorine flow and reaction monitoring by gas chromatography (GC). This produces 4-hydroxymethyl-3-benzyl chloride crude product with minimal side products (<0.05%) after about 12 hours.
Hydrolysis : The chlorinated liquid is hydrolyzed by slow addition of water at elevated temperature until the 4-methylol benzyl dichloride content is reduced to ≤0.05%.
Acylation : The hydrolysate is reacted with oxalyl chloride in the presence of dimethylformamide (DMF) catalyst at room temperature to convert the acid to the corresponding acid chloride. The reaction is monitored by GC, achieving 96.3% purity of 4-chloromethyl benzoic acid chloride with an 88.8% yield.
This method is noted for its high yield, low side reactions, and cost-effectiveness due to inexpensive raw materials and simple reaction conditions.
Esterification with 4-Hydroxyphenol
The esterification of 4-chloromethyl benzoic acid chloride with 4-hydroxyphenol to form this compound typically follows these steps:
The acid chloride is reacted with 4-hydroxyphenol in an appropriate solvent such as pyridine or acetone, which acts both as solvent and acid scavenger.
The reaction is often carried out at controlled temperatures (e.g., 70 °C) with stirring to ensure complete conversion.
The product is isolated by precipitation or crystallization after reaction completion.
This approach is consistent with general esterification methods for aromatic esters and is supported by analogous syntheses of related benzoic acid esters described in the literature.
Alternative Condensation Method via Direct Esterification
A patent (CN104311408A) describes a condensation method involving 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent within a polar high-boiling solvent at temperatures between 140–280 °C. The reaction proceeds until the 4-chlorobenzoic acid content in the system is reduced below 0.5%, indicating near-complete conversion. The product, 4,4'-oxybisbenzoic acid, is then separated by dilution with water and solvent concentration control. While this method is primarily for 4,4'-oxybisbenzoic acid, it demonstrates high-temperature condensation techniques relevant to ester formation involving 4-chlorobenzoic acid derivatives.
Experimental Example from Crystallographic Study
An experimental procedure reported in a crystallographic study involved:
Mixing 1 mmol of 4-chlorobenzohydrazide and 1 mmol of 4-hydroxypropiophenone in 25 mL of absolute ethanol with a catalytic amount of glacial acetic acid.
Stirring the mixture at 80 °C for 5 hours.
Removing ethanol by rotary evaporation to yield a crude product.
Recrystallizing the crude product from ethanol over 3 days at room temperature to obtain crystals suitable for structural analysis.
Though this procedure targets a related hydrazide derivative, it exemplifies the use of polar solvents and mild heating for condensation reactions involving 4-chloro-substituted benzoic acid derivatives and hydroxyphenyl compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-, 4-hydroxyphenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The presence of the chloro and hydroxy groups allows for specific binding interactions with target proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: 4-Hydroxybenzoic Acid Esters
The compound shares structural similarities with 4-hydroxybenzoic acid esters (parabens), which are widely used as preservatives. Key differences include:
However, the phenolic hydroxyl group may reduce volatility, as seen in GC-MS analyses of similar esters .
Halogenated vs. Non-Halogenated Esters
Halogenation significantly alters reactivity and bioactivity:
- 4-Chloro-benzoic acid esters: The electron-withdrawing chlorine increases resistance to enzymatic hydrolysis compared to non-halogenated esters like benzoic acid methyl ester (CAS 93-58-3), which is a known insect repellent .
- 4-Nitrobenzoic acid methyl ester (CAS 619-50-1): The nitro group enhances electrophilicity, making it more reactive in nucleophilic substitutions than the chloro analogue .
Analytical Detection
In GC-MS analyses, esters like benzoic acid, 4-[(trimethylsilyl)oxy]-trimethylsilyl ester (22.09% peak area in Bauhinia scandens) show high volatility due to silylation . The target compound’s hydroxyl group may require derivatization (e.g., silylation) for similar detectability, while the chlorine atom provides a distinct mass spectrometry signature.
Biological Activity
Benzoic acid, 4-chloro-, 4-hydroxyphenyl ester, commonly referred to as a chlorinated phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H10ClO3
- Molecular Weight : 250.67 g/mol
- CAS Number : 119-61-9
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the compound's effectiveness against various bacterial strains, demonstrating an inhibitory concentration (IC50) in the low micromolar range. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Antioxidant Activity
The antioxidant properties of benzoic acid derivatives have been extensively studied. The compound exhibits the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that it can significantly reduce reactive oxygen species (ROS) levels, thus protecting cellular components from oxidative damage .
Anticancer Activity
Recent investigations have focused on the anticancer potential of benzoic acid derivatives. A series of synthesized compounds based on benzoic acid showed promising results in inhibiting cancer cell proliferation. For example, modifications to the structure yielded compounds with enhanced activity against HeLa cells, with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It may interact with specific receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.
- Radical Scavenging : The hydroxyl group in its structure contributes to its ability to donate electrons and neutralize free radicals .
Case Studies
-
Antimicrobial Efficacy :
A study published in a peer-reviewed journal demonstrated that benzoic acid derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggested potential applications in developing new antimicrobial agents. -
Antioxidant Activity Assessment :
In a comparative study involving various phenolic compounds, benzoic acid derivatives exhibited superior antioxidant capabilities when measured using assays such as DPPH and ABTS. This positions them as candidates for formulations aimed at reducing oxidative stress . -
Cancer Cell Proliferation Inhibition :
A recent investigation into the anticancer properties revealed that modified benzoic acid derivatives displayed potent antiproliferative effects on multiple cancer cell lines. The study concluded that these compounds could serve as lead structures for future anticancer drug development .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for preparing benzoic acid, 4-chloro-, 4-hydroxyphenyl ester, and how can purity be optimized?
The compound can be synthesized via esterification of 4-chlorobenzoic acid with 4-hydroxyphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates (e.g., reacting 4-chlorobenzoyl chloride with 4-hydroxyphenol under basic conditions). Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Monitoring reaction progress via TLC or HPLC with UV detection (λ = 254 nm) is critical .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- X-ray crystallography : Resolve crystal structure using SHELXL for bond lengths, angles, and intermolecular interactions .
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm ester linkage (e.g., carbonyl resonance at ~168 ppm in ¹³C NMR) .
- FTIR : Identify ester C=O stretch (~1720 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, OH) influence the compound’s reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing chloro group at the para position of the benzoic acid moiety enhances the electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles. Conversely, the phenolic hydroxyl group on the phenyl ester can participate in hydrogen bonding, potentially stabilizing transition states or altering solubility. Comparative studies with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid derivatives) suggest steric and electronic tuning via substituent positioning .
Q. What methodologies are suitable for studying the compound’s thermal stability and degradation pathways?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under inert or oxidative atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and enthalpy changes.
- GC-MS/Pyrolysis-GC-MS : Analyze volatile degradation products (e.g., chlorobenzene derivatives or phenolic fragments) .
Q. How can researchers quantify trace amounts of this compound in biological or environmental matrices?
- LC-MS/MS : Use a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions for [M-H]⁻ ions (e.g., m/z 279 → 139 for cleavage of the ester bond).
- Isotope Dilution : Employ deuterated internal standards (e.g., d₄-4-hydroxybenzoic acid ester) to correct for matrix effects .
Q. How to reconcile contradictory data on the compound’s solubility and partitioning coefficients across studies?
Contradictions often arise from solvent polarity, pH (e.g., phenolic group deprotonation at high pH), or measurement techniques. Standardize protocols by:
- Using shake-flask methods with octanol/water partitioning (logP determination at pH 7.4).
- Validating solubility via nephelometry in buffered solutions.
- Cross-referencing computational predictions (e.g., COSMO-RS or DFT solvation models) with experimental data .
Methodological Notes
- Crystallographic Refinement : SHELXL is preferred for high-resolution data to model disorder or anisotropic thermal motion .
- Spectral Databases : Cross-check NMR/IR spectra against NIST Chemistry WebBook entries for 4-chlorobenzoate esters .
- Data Validation : Compare experimental logP values with PubChem entries for structurally related parabens (e.g., ethyl-4-hydroxybenzoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
